2-Methoxyacetamide vs. Acetamide: Substituent‑Dependent Lipophilicity Shift and Bioavailability Implications
2‑Methoxyacetamide exhibits a measured logP value of −1.306, whereas the unsubstituted parent compound, acetamide, possesses a logP of approximately −1.16 [1]. This modest but directionally significant shift toward greater hydrophilicity arises directly from the methoxy substituent and alters the compound‘s partitioning behavior in biological membranes, influencing passive diffusion rates and central nervous system penetration predictions [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = −1.306 |
| Comparator Or Baseline | Acetamide: LogP = −1.16 |
| Quantified Difference | ΔLogP = −0.146 (more hydrophilic) |
| Conditions | Calculated and experimentally determined octanol‑water partition coefficient |
Why This Matters
In medicinal chemistry campaigns where modulating CNS penetration or aqueous solubility is critical, the measurable logP difference between 2‑methoxyacetamide and unsubstituted acetamide provides a rational basis for selecting the methoxy‑bearing scaffold over the parent amide.
- [1] ChemBase. 2-Methoxyacetamide. LogP: −1.306. View Source
- [2] PubChem. Acetamide (Compound Summary). XLogP3: −1.16. View Source
